molecular formula C5H11BF3KO B2632259 Potassium (3-ethoxypropyl)trifluoroborate CAS No. 1612215-44-7

Potassium (3-ethoxypropyl)trifluoroborate

Cat. No.: B2632259
CAS No.: 1612215-44-7
M. Wt: 194.05
InChI Key: MJBVXGBTLDTZHJ-UHFFFAOYSA-N
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Description

Potassium (3-ethoxypropyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are often used as alternatives to boronic acids and boronate esters in organic synthesis due to their enhanced stability and ease of handling .

Preparation Methods

The synthesis of potassium (3-ethoxypropyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This method is preferred due to its simplicity and the high yields of analytically pure products it provides . The general reaction can be represented as follows:

R-B(OH)2+KHF2R-BF3K+H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + \text{H}_2\text{O} R-B(OH)2​+KHF2​→R-BF3​K+H2​O

In industrial settings, the production of potassium organotrifluoroborates can be scaled up using similar methods, ensuring the process remains safe and efficient .

Chemical Reactions Analysis

Potassium (3-ethoxypropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium (3-ethoxypropyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which potassium (3-ethoxypropyl)trifluoroborate exerts its effects is through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, for example, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the transmetalation step with a palladium catalyst . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Potassium (3-ethoxypropyl)trifluoroborate is unique among organotrifluoroborates due to its specific ethoxypropyl group, which can impart different reactivity and selectivity compared to other trifluoroborates. Similar compounds include:

These compounds share the general stability and reactivity characteristics of organotrifluoroborates but differ in their specific applications and the types of reactions they undergo.

Properties

IUPAC Name

potassium;3-ethoxypropyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3O.K/c1-2-10-5-3-4-6(7,8)9;/h2-5H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBVXGBTLDTZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCOCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612215-44-7
Record name potassium (3-ethoxypropyl)trifluoroborate
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